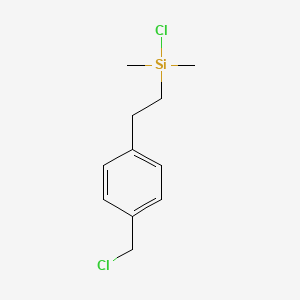

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane

Description

Chloro[2-[3(or4)-(chloromethyl)phenyl]ethyl]dimethylsilane (CAS: 68092-71-7, molecular formula: C₁₁H₁₆Cl₂Si) is an organosilicon compound characterized by a dimethylsilane core substituted with a chloro group and a 2-(4-(chloromethyl)phenyl)ethyl chain. This structure combines aromatic reactivity (via the chloromethylphenyl group) with silicon-centered electrophilicity, making it valuable in surface modification, polymer synthesis, and as a precursor for functionalized materials . Its boiling point is reported as 134°C, and it exhibits moisture sensitivity typical of chlorosilanes .

Properties

CAS No. |

68092-71-7 |

|---|---|

Molecular Formula |

C11H16Cl2Si |

Molecular Weight |

247.23 g/mol |

IUPAC Name |

chloro-[2-[4-(chloromethyl)phenyl]ethyl]-dimethylsilane |

InChI |

InChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3 |

InChI Key |

FPDXRQODEPQHSK-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |

Canonical SMILES |

C[Si](C)(CCC1=CC=C(C=C1)CCl)Cl |

Other CAS No. |

74143-32-1 68092-71-7 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Route

This is a widely employed laboratory-scale synthetic route:

Step 1: Formation of Grignard Reagent

2-(4-(chloromethyl)phenyl)ethanol is first converted into its corresponding bromide (2-(4-(chloromethyl)phenyl)ethyl bromide) by reaction with bromine or other halogenating agents. This bromide then reacts with magnesium metal in anhydrous ether or THF to form the Grignard reagent, 2-(4-(chloromethyl)phenyl)ethylmagnesium bromide.Step 2: Reaction with Chlorodimethylsilane

The Grignard reagent is then reacted with chlorodimethylsilane under inert atmosphere conditions to yield Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane.

| Starting Materials | Reaction Conditions | Product |

|---|---|---|

| 2-(4-(chloromethyl)phenyl)ethanol, Mg, Br2 | Formation of Grignard reagent in ether or THF, inert atmosphere | 2-(4-(chloromethyl)phenyl)ethylmagnesium bromide |

| 2-(4-(chloromethyl)phenyl)ethylmagnesium bromide + chlorodimethylsilane | Stirring under nitrogen, low temperature | Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane |

This method provides good control over the product and is suitable for small to medium scale synthesis with moderate to high yields.

Hydrosilylation of Styrene Derivatives

An alternative synthetic route involves hydrosilylation, a catalytic addition of silicon hydrides across carbon-carbon double bonds:

- Substrate: Styrene derivatives bearing a chloromethyl substituent on the phenyl ring.

- Reagents: Chlorodimethylsilane or related chlorosilanes.

- Catalysts: Transition metal catalysts such as platinum complexes.

- Conditions: Mild temperatures under inert atmosphere.

This method allows direct formation of the silicon-carbon bond, attaching the dimethylchlorosilane moiety to the ethyl side chain of the phenyl ring.

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 4-(chloromethyl)styrene | Pt catalyst | Room temperature, inert atmosphere | Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane |

Hydrosilylation offers a streamlined synthesis with fewer steps and is amenable to scale-up, although catalyst cost and selectivity must be managed.

Industrial Chlorination Methods

For large-scale production, chlorination of 2-(4-(chloromethyl)phenyl)ethylsilane is employed:

- Chlorinating Agents: Phosphorus trichloride (PCl3), sulfuryl chloride (SO2Cl2), or thionyl chloride (SOCl2).

- Reaction Conditions: Controlled temperature, often under inert atmosphere to prevent side reactions.

- Catalysis: Sometimes Lewis acid catalysts are used to improve yield and selectivity.

This method converts the silicon-hydride or silicon-alkyl precursor into the chlorosilane product by substitution of hydride or alkyl groups with chlorine.

| Precursor | Chlorinating Agent | Conditions | Product |

|---|---|---|---|

| 2-(4-(chloromethyl)phenyl)ethylsilane | PCl3 or SO2Cl2 | Controlled temperature, inert atmosphere | Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane |

This approach is favored industrially due to its scalability and cost-effectiveness.

Reaction Analysis and Notes

- The chloromethyl group on the phenyl ring is reactive towards nucleophilic substitution, allowing further functionalization.

- The silicon-chlorine bond is susceptible to hydrolysis, forming silanol derivatives, which must be controlled during synthesis and storage.

- The phenyl ring remains relatively inert under these conditions, preserving the aromatic system.

- The use of inert atmospheres (nitrogen or argon) and anhydrous solvents is critical to prevent premature hydrolysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Scale Suitability | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Grignard Reaction | 2-(4-(chloromethyl)phenyl)ethyl bromide, Mg | Chlorodimethylsilane | Anhydrous ether/THF, inert gas | Lab to pilot scale | High selectivity, well-established | Requires moisture-free conditions |

| Hydrosilylation | 4-(chloromethyl)styrene | Chlorodimethylsilane, Pt catalyst | Mild temperature, inert atmosphere | Lab to scale-up | Fewer steps, direct Si-C bond formation | Catalyst cost, possible side reactions |

| Industrial Chlorination | 2-(4-(chloromethyl)phenyl)ethylsilane | Phosphorus trichloride, sulfuryl chloride | Controlled temperature, inert atmosphere | Industrial scale | Scalable, cost-effective | Requires careful control to avoid side products |

Research Findings and Considerations

- Studies indicate that the Grignard approach provides a reliable synthetic route with good yields and purity, suitable for research and specialty chemical production.

- Hydrosilylation methods are gaining attention due to their atom economy and fewer synthetic steps, though catalyst optimization is ongoing.

- Industrial chlorination remains the backbone for mass production, with ongoing improvements in catalyst and process control to enhance selectivity and reduce byproducts.

- Handling precautions are necessary due to the moisture sensitivity of silicon-chlorine bonds and potential release of hydrochloric acid upon hydrolysis.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Substitution Reactions: : It undergoes nucleophilic substitution reactions at the chloromethyl group.

Oxidation and Reduction: : The phenyl ring can undergo electrophilic aromatic substitution, though its silicon center typically remains unreacted under oxidative conditions.

Addition Reactions: : The silicon-chlorine bond is susceptible to hydrolysis, forming silanol and hydrochloric acid.

Common Reagents and Conditions Used:

Nucleophiles: : Strong nucleophiles like amines and thiols are commonly used for substitution.

Catalysts: : Lewis acids like aluminum chloride may be used in certain aromatic substitution reactions.

Oxidizing Agents: : Common oxidizing agents include permanganates and peroxides.

Major Products Formed from These Reactions:

Silanols: : Hydrolysis of the silicon-chlorine bond produces silanols.

Substituted Derivatives: : Reaction with nucleophiles yields various substituted silanes.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is primarily utilized in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The presence of both silicon and chlorine atoms enables the formation of silanols upon hydrolysis, which is crucial for various chemical processes. This compound serves as a precursor for synthesizing more complex organosilicon compounds and can be used to modify surfaces or introduce functional groups into organic molecules.

Case Studies

- Synthesis of Silanol Derivatives : Research has demonstrated that chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane can react with nucleophiles such as alcohols and amines to yield silanol derivatives. This process is vital for creating new materials with tailored properties for specific applications in coatings and adhesives.

Materials Science

In materials science, chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane is employed in the development of coatings and sealants due to its excellent adhesion properties. Its ability to form durable bonds between organic and inorganic materials makes it suitable for various industrial applications.

Applications

- Coatings : This compound is used in formulating protective coatings that enhance the durability and performance of substrates by improving water repellency and resistance to environmental degradation .

- Sealants : Its reactivity allows it to be incorporated into sealants that require strong adhesion to different surfaces, thereby improving their longevity and effectiveness in construction applications.

Analytical Chemistry

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane has been utilized in analytical chemistry for the separation and analysis of silanes through high-performance liquid chromatography (HPLC). This compound can be effectively analyzed using reverse-phase HPLC methods, which are scalable for preparative separations.

Analytical Techniques

- HPLC : The compound can be separated on specialized HPLC columns under specific conditions, making it useful for isolating impurities during synthetic processes or for pharmacokinetic studies .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications of chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane as a reactive intermediate in drug development. Its structural characteristics allow it to interact with biological targets, which could lead to the development of novel therapeutic agents.

Case Studies

- Drug Development : Studies have shown that derivatives of this silane can exhibit inhibitory effects on viral proteases, suggesting a possible role in antiviral drug formulations . The ability to modify biological molecules through silanization could enhance the efficacy of therapeutic agents.

Environmental Considerations

Given its chemical properties, there are considerations regarding the environmental impact of chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane. Its use in industrial applications necessitates careful handling and disposal to mitigate any potential ecological risks associated with chlorinated compounds.

Mechanism of Action

Molecular Targets and Pathways Involved:

The compound acts mainly through its functional groups:

Silicon Center: : Reacts with nucleophiles or undergoes hydrolysis.

Chloromethyl Group: : Site for nucleophilic substitution, allowing for a variety of functional group transformations.

Comparison with Similar Compounds

Chloro(chloromethyl)dimethylsilane (CAS: 1719-57-9)

- Structure : Simpler analog with a chloromethyl group directly attached to silicon (C₃H₈Cl₂Si).

- Reactivity : Higher electrophilicity at silicon due to fewer steric hindrances. Reacts readily with nucleophiles like alcohols or amines to form siloxanes or silazanes.

- Applications : Widely used as a crosslinking agent in silicone resins and for introducing chloromethyl groups in organic synthesis .

- Physical Properties : Lower molecular weight (143.08 g/mol) and boiling point (~120–130°C inferred) compared to the target compound .

Chloro(dimethyl)phenylsilane (CAS: Not explicitly stated)

- Structure : Silicon center bonded to a phenyl group, one chloro, and two methyl groups.

- Reactivity : Phenyl group provides resonance stabilization, reducing silicon’s electrophilicity. Preferentially undergoes hydrolysis or coupling at the Si–Cl bond.

- Applications : Intermediate in phenyl-functionalized silicones and hydrophobic coatings .

- Key Difference : Lacks the reactive chloromethyl moiety, limiting its utility in alkylation or further functionalization .

4-(2-Trimethoxysilylethyl)benzenesulfonyl Chloride (CAS: Not explicitly stated)

- Structure : Trimethoxysilane linked to a sulfonyl chloride-substituted benzene ring (C₁₁H₁₇ClO₅SSi).

- Reactivity : Sulfonyl chloride group enables sulfonation reactions, while trimethoxysilane facilitates sol-gel processes.

- Applications: Used in hybrid organic-inorganic materials and chromatography stationary phases .

- Contrast : The sulfonyl chloride group introduces distinct reactivity (e.g., nucleophilic substitution at S) absent in the target compound .

Allyl Chloromethyldimethylsilane (CAS: Not explicitly stated)

- Structure : Allyl and chloromethyl groups attached to dimethylsilane.

- Reactivity : Allyl group enables radical or transition metal-catalyzed polymerization.

- Applications : Precursor for allyl-functionalized silicones and click chemistry substrates .

- Key Difference : Allyl substituent offers orthogonal reactivity (e.g., thiol-ene reactions) compared to the aromatic chloromethyl group in the target compound .

Biological Activity

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane, with the CAS number 74143-32-1, is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₁₆Cl₂Si

- Molecular Weight : 247.236 g/mol

- LogP : 4.4118

These properties suggest that the compound may exhibit significant lipophilicity, influencing its absorption and distribution in biological systems .

Synthesis

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane can be synthesized through various methods involving the reaction of chloromethyl phenyl derivatives with dimethylsilane. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Cytotoxicity Studies

In vitro tests have demonstrated that certain silanes possess cytotoxic effects on cancer cell lines. For example, compounds structurally similar to chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane have been evaluated for their ability to induce apoptosis in tumor cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation |

| MCF-7 | 20 | Cell cycle arrest and apoptosis |

| A549 | 25 | Disruption of mitochondrial function |

Case Studies

- Antitumor Activity : A study investigating the effects of various silanes on cancer cells reported that chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound was shown to induce apoptosis through mitochondrial pathways, increasing ROS levels and activating caspase cascades .

- Antimicrobial Efficacy : In a comparative study of silane derivatives, chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane demonstrated notable activity against gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was attributed to membrane disruption and inhibition of bacterial growth .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that higher concentrations may lead to cytotoxic effects on normal cells as well. Therefore, further studies are necessary to establish a therapeutic window.

Q & A

Q. What are the recommended methods for synthesizing Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane?

- Methodological Answer : Synthesis typically involves functionalizing dimethylsilane precursors via chlorination. A plausible route includes:

Starting Material : Begin with (2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane.

Chlorination : Use chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Purification : Employ fractional distillation or column chromatography to isolate the product.

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS or NMR .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups on Si at δ ~0.5 ppm) and aromatic protons from the phenyl group (δ 6.5–7.5 ppm).

- FT-IR : Confirm Si-Cl bonds (stretching at ~480 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

- GC-MS : Verify molecular ion peaks (expected m/z ≈ 256.7 g/mol) and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (C₁₁H₁₅Cl₂Si) .

Q. What are the stability considerations for storage and handling?

- Methodological Answer :

- Storage : Keep under inert gas (Ar/N₂) in amber glass vials at –20°C to prevent hydrolysis of Si-Cl bonds.

- Handling : Use anhydrous solvents (e.g., dry THF or DCM) to avoid decomposition.

- Decomposition Risks : Hydrolysis in aqueous environments generates HCl and silanol byproducts; monitor pH changes in reaction mixtures .

Advanced Research Questions

Q. How does the compound’s reactivity vary in cross-coupling reactions?

- Methodological Answer : The Si-Cl bond is susceptible to nucleophilic substitution. Example applications:

- Grignard Reactions : React with organomagnesium reagents to form Si-C bonds.

- Pd-Catalyzed Coupling : Use in Stille or Suzuki-Miyaura reactions by substituting Cl with aryl/alkyl groups.

- Optimization : Adjust solvent polarity (e.g., toluene vs. DMF) and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) to control reaction kinetics .

Q. What experimental frameworks assess its environmental fate and ecotoxicology?

- Methodological Answer : Follow ISO guidelines for environmental risk assessment:

Q. Degradation Studies :

- Hydrolysis: Test at pH 4–9 to determine half-life.

- Photolysis: Expose to UV light (λ = 254 nm) and monitor via HPLC.

Bioaccumulation : Use OECD 305 model organisms (e.g., Daphnia magna) to measure log Kow.

Toxicity : Conduct acute/chronic toxicity assays on algae (OECD 201) and fish (OECD 203) .

Q. How can computational modeling predict its interactions in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to study Si-Cl bond dissociation energy.

- MD Simulations : Simulate solvent interactions (e.g., in hexane or methanol) using GROMACS.

- Validation : Cross-reference computed NMR/IR spectra with experimental data (e.g., NIST Chemistry WebBook) .

Q. How to resolve contradictions in reported reactivity data?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent purity).

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation.

- Meta-Analysis : Compare datasets across studies (e.g., PubChem, CAS Common Chemistry) to identify outliers or methodological biases .

Q. What strategies optimize analytical methods for trace-level detection?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to concentrate analytes.

- Detection Limits : Employ HPLC-MS/MS with electrospray ionization (ESI) for sensitivity down to ng/L.

- Calibration : Prepare matrix-matched standards to account for matrix effects in environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.